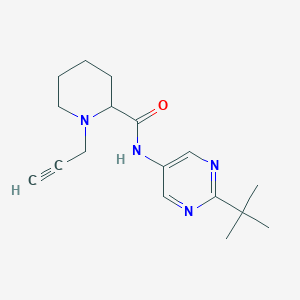
2,6-difluoro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Difluoro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide is a synthetic organic compound characterized by the presence of fluorine atoms, a tetrahydropyran ring, and a benzenesulfonamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Tetrahydropyran Intermediate: The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of 1,5-hexanediol.
Thioether Formation: The tetrahydropyran intermediate is then reacted with an appropriate thiol, such as ethanethiol, under basic conditions to form the thioether linkage.
Sulfonamide Formation: The final step involves the reaction of the thioether intermediate with 2,6-difluorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The thioether group in the compound can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzenesulfonamides.
科学研究应用
Chemistry
In chemistry, 2,6-difluoro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the sulfonamide group is particularly significant, as it is a common motif in many biologically active molecules, including antibiotics and enzyme inhibitors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to chemical degradation, due to the presence of fluorine atoms.
作用机制
The mechanism of action of 2,6-difluoro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide depends on its application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity by binding to the active site or allosteric sites. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to act as a competitive inhibitor.
相似化合物的比较
Similar Compounds
2,6-Difluorobenzenesulfonamide: Lacks the tetrahydropyran and thioether groups, making it less versatile in terms of chemical reactivity.
N-(2-((Tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide: Similar structure but without the fluorine atoms, which may affect its biological activity and chemical stability.
Uniqueness
The presence of both fluorine atoms and the tetrahydropyran-thioether moiety in 2,6-difluoro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide makes it unique. The fluorine atoms enhance the compound’s stability and lipophilicity, while the tetrahydropyran-thioether group provides additional sites for chemical modification and potential biological interactions.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
属性
IUPAC Name |
2,6-difluoro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO3S2/c14-11-2-1-3-12(15)13(11)21(17,18)16-6-9-20-10-4-7-19-8-5-10/h1-3,10,16H,4-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWYVPBAZPTUNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNS(=O)(=O)C2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Fluoro-N-[2-methoxy-2-(2-methylphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2923071.png)

![Methyl (4-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenyl)carbamate](/img/structure/B2923075.png)
![N-(4-acetamidophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2923078.png)
![N-(4-methoxyphenyl)-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2923079.png)


![3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2923086.png)
![2-cyclopropyl-N-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2923087.png)
![Methyl 2-[(2-nitrothiophen-3-yl)amino]acetate](/img/structure/B2923088.png)
![7-Phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2923089.png)
![Ethyl octahydrocyclopenta[b]pyrrole-3a-carboxylate](/img/structure/B2923090.png)
![N-(1,3-benzodioxol-5-yl)-2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2923091.png)
![3-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-1-(4-chlorophenyl)urea](/img/structure/B2923093.png)
